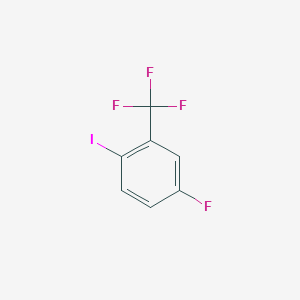

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFPMXMCSCGJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660018 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41860-65-5 | |

| Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Introduction: The Strategic Importance of a Fluorinated Aryl Halide

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a key building block in contemporary medicinal chemistry and materials science. Its trifluoromethyl and fluoro substituents significantly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of an iodo group provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this important compound, delving into the mechanistic underpinnings and practical considerations for its successful preparation in a laboratory setting.

Synthetic Strategy: A Modern Approach via Diazotization and Iodination

The most common and efficient laboratory-scale synthesis of this compound proceeds through a two-step sequence starting from the commercially available 4-Fluoro-2-(trifluoromethyl)aniline. This strategy leverages the classical Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with an iodide anion. While the Sandmeyer reaction often employs copper(I) salts as catalysts for the introduction of chloride, bromide, or cyanide, the iodination of diazonium salts is typically achieved with potassium iodide and does not necessitate a catalyst.

The overall transformation can be summarized as follows:

-

Diazotization: 4-Fluoro-2-(trifluoromethyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Iodination: The diazonium salt is then reacted with a solution of potassium iodide, leading to the evolution of nitrogen gas and the formation of the desired this compound.

This approach is favored for its reliability, scalability, and the ready availability of the starting materials.

Mechanistic Insights

The synthesis hinges on the formation and subsequent decomposition of an arenediazonium salt.

Part 1: The Diazotization of 4-Fluoro-2-(trifluoromethyl)aniline

The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid. The amine then acts as a nucleophile, attacking the protonated nitrous acid to form an N-nitrosamine intermediate. Subsequent tautomerization and protonation lead to the elimination of a water molecule and the formation of the resonance-stabilized diazonium ion.

Part 2: Iodide-induced Dediazoniation

The introduction of the iodo group occurs via nucleophilic aromatic substitution on the diazonium salt. The iodide ion attacks the carbon atom bearing the diazonium group, leading to the displacement of the excellent leaving group, dinitrogen gas.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |

| 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | 179.11 | 10.0 | 1.0 |

| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | ~30 | ~3.0 |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 11.0 | 1.1 |

| Potassium iodide (KI) | 7681-11-0 | 166.00 | 15.0 | 1.5 |

| Diethyl ether | 60-29-7 | 74.12 | As needed | - |

| Saturated sodium thiosulfate solution | 7772-98-7 | 158.11 | As needed | - |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed | - |

| Brine | N/A | N/A | As needed | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

Part 1: Diazotization

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.79 g (10.0 mmol) of 4-Fluoro-2-(trifluoromethyl)aniline in 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Cool the stirred solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the aniline solution using a dropping funnel, ensuring the temperature of the reaction mixture remains below 5 °C. Vigorous stirring is essential during this addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Part 2: Iodination and Work-up

-

In a 250 mL beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 20 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours, or until the evolution of gas ceases.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (2 x 20 mL) to remove any residual iodine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated acids are corrosive. Handle with care.

-

Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

Conclusion

The synthesis of this compound via the diazotization of 4-Fluoro-2-(trifluoromethyl)aniline followed by iodination is a reliable and effective method for accessing this valuable synthetic intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can confidently prepare this compound for use in a wide range of applications in drug discovery and materials science.

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene (CAS No: 59382-39-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a key fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctionalized structure, featuring fluoro, iodo, and trifluoromethyl groups on a benzene ring, makes it a versatile and highly valuable building block for the synthesis of complex organic molecules. The strategic placement of these substituents imparts distinct physicochemical properties that can be leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in drug discovery, and essential safety and handling information.

Chemical and Physical Properties

This compound, also known by its synonym 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 59382-39-7 | [1][2][3] |

| Molecular Formula | C₇H₃F₄I | [1][2] |

| Molecular Weight | 290.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached electronegative atoms.

-

¹⁹F NMR: Given the presence of two different fluorine environments (a single fluorine atom and a trifluoromethyl group), the ¹⁹F NMR spectrum is a powerful tool for characterization, expected to show two distinct signals.[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F, C-I, and aromatic C-H and C=C bonds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available aniline derivative. A common and effective method is the diazotization of 4-fluoro-2-(trifluoromethyl)aniline, followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis via Diazotization of 4-fluoro-2-(trifluoromethyl)aniline

This protocol is a representative procedure based on established chemical transformations.

Step 1: Diazotization of 4-fluoro-2-(trifluoromethyl)aniline

-

In a well-ventilated fume hood, dissolve 4-fluoro-2-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution. Effervescence (release of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the complete substitution of the diazonium group with iodine.

-

The crude product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed with sodium thiosulfate solution to remove any excess iodine, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological properties.[5] The trifluoromethyl group can increase lipophilicity, which can improve membrane permeability and bioavailability.[5] Fluorine substitution can also block sites of metabolic degradation, leading to a longer half-life of the drug.

This compound serves as a versatile building block in the synthesis of various pharmaceutically active compounds. The iodo group is particularly useful as it can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse molecular fragments.

While specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its structural motifs are present in numerous developmental and approved pharmaceutical agents. It is a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is classified as an irritant.

GHS Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its unique combination of substituents provides a versatile platform for the development of novel compounds with tailored properties, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, synthetic routes, and safe handling practices is essential for researchers and scientists to effectively utilize this valuable reagent in their research and development endeavors.

References

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and draws upon spectral data from structurally analogous compounds to provide a robust prediction and interpretation of the ¹H NMR data. This approach is designed to offer valuable insights for researchers working with this and similar fluorinated aromatic compounds.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the electronic effects of its substituents on the aromatic ring. The chemical shifts (δ) of the three aromatic protons are influenced by the electron-withdrawing nature of the fluorine, iodine, and trifluoromethyl groups. Furthermore, the spin-spin coupling interactions between the protons and between the protons and the fluorine atom will dictate the multiplicity of the signals.

Key Influencing Factors:

-

Electronegativity and Anisotropic Effects: The highly electronegative fluorine and trifluoromethyl groups will deshield the aromatic protons, shifting their resonances downfield. The iodine atom also contributes to this deshielding, albeit to a lesser extent.

-

Substituent Positions: The relative positions of the substituents are crucial. The trifluoromethyl group at position 2 will have a strong ortho effect on the proton at position 3. The fluorine at position 4 will influence the protons at positions 3 and 5, and the iodine at position 1 will primarily affect the proton at position 6 (if it were present) and to a lesser extent, the other protons.

-

Spin-Spin Coupling (J-coupling):

-

¹H-¹H Coupling: Protons on adjacent carbons (ortho) will exhibit a larger coupling constant (³JHH) than protons separated by four bonds (meta, ⁴JHH).

-

¹H-¹⁹F Coupling: The presence of the ¹⁹F nucleus (spin I = 1/2) will lead to additional splitting of the proton signals. The magnitude of the coupling constant depends on the number of bonds separating the proton and fluorine atoms (JHF). Ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF).

-

Predicted ¹H NMR Data

Based on the analysis of related compounds and theoretical principles, the predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ is summarized below.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.50 - 7.70 | Doublet of doublets of quartets (ddq) | ³J(H3-F4) ≈ 8-10 Hz, ⁴J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-CF3) ≈ 1-2 Hz |

| H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H5-F4) ≈ 4-6 Hz, ⁴J(H5-H3) ≈ 2-3 Hz |

| H-6 | 7.90 - 8.10 | Doublet of quartets (dq) | ³J(H6-H5) ≈ 8-9 Hz, ⁵J(H6-CF3) ≈ 1-2 Hz |

Rationale for Predictions:

-

H-6: This proton is ortho to the strongly electron-withdrawing iodine atom and will therefore be the most deshielded, appearing at the lowest field. It will be split into a doublet by the adjacent H-5 and may show a small quartet coupling to the trifluoromethyl group (⁵J coupling).

-

H-3: This proton is ortho to the trifluoromethyl group and meta to the fluorine atom. The combined electron-withdrawing effects place it at an intermediate chemical shift. Its signal will be a complex multiplet due to coupling with H-5, the fluorine at position 4, and potentially a small long-range coupling to the CF₃ group.

-

H-5: This proton is ortho to the fluorine atom and meta to both the iodine and trifluoromethyl groups. It is expected to be the most shielded of the three protons and will appear at the highest field. Its signal will be a doublet of doublets due to coupling with H-3 and the fluorine at position 4.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the proton probe.

-

-

Data Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum manually.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizing the Molecular Structure and Predicted Interactions

The following diagram illustrates the structure of this compound and the key through-bond coupling interactions that determine the appearance of its ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling in this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR data for this compound. By understanding the fundamental principles of substituent effects and spin-spin coupling in fluorinated aromatic systems, researchers can effectively anticipate and interpret the NMR spectra of this and related novel compounds. The provided experimental protocol offers a standardized method for acquiring high-quality data, which is essential for accurate structural elucidation and characterization in the fields of chemical research and drug development.

19F NMR chemical shifts for 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

The Significance of ¹⁹F NMR in Fluorinated Molecule Analysis

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1][2] The most compelling feature of ¹⁹F NMR is its exceptionally wide chemical shift range, typically spanning over 400 ppm.[1] This vast dispersion minimizes the signal overlap that often complicates ¹H NMR spectra, allowing for the clear resolution of individual fluorine signals even in complex molecules.[2] Consequently, ¹⁹F NMR is exquisitely sensitive to the local electronic environment, making it a powerful probe for subtle changes in molecular structure and conformation.

Predicted ¹⁹F NMR Chemical Shifts for this compound

In the absence of a direct experimental spectrum, we can predict the chemical shifts for the two distinct fluorine environments in this compound: the aromatic fluorine (Ar-F) and the trifluoromethyl group (-CF₃). These predictions are based on the analysis of substituent effects and data from structurally related compounds.

The Trifluoromethyl (-CF₃) Group Signal

The chemical shift of a -CF₃ group on a benzene ring is influenced by the electronic nature of other substituents. For benzotrifluoride (C₆H₅CF₃), the ¹⁹F NMR signal appears at approximately -63.72 ppm relative to CFCl₃.[3] The presence of additional substituents will modulate this value. In our target molecule, the -CF₃ group is ortho to an iodine atom and meta to a fluorine atom.

-

Iodine's Influence : Iodine is the least electronegative of the halogens and is considered a weak deactivator in electrophilic aromatic substitution. Its effect on the -CF₃ group's chemical shift, being ortho, will be a combination of inductive and steric effects.

-

Fluorine's Influence : The fluorine atom at the 4-position is meta to the -CF₃ group. Its strong electron-withdrawing inductive effect will likely cause a downfield shift (less negative) of the -CF₃ signal.

Based on data from various substituted benzotrifluorides, the ¹⁹F chemical shift for the -CF₃ group in this compound is predicted to be in the range of -58 to -62 ppm . For instance, the -CF₃ group in 1-nitro-2-(trifluoromethyl)benzene appears at -60.13 ppm.[4]

The Aromatic Fluorine (Ar-F) Signal

The chemical shift of fluorine directly attached to an aromatic ring is highly sensitive to the nature and position of other substituents. For fluorobenzene, the signal is at -113.15 ppm.[3] In our molecule, the fluorine at the 4-position is influenced by:

-

Iodine (para-position) : The iodine atom is para to the fluorine. Halogens in the para position typically cause a downfield shift. For 4-fluoroiodobenzene, the ¹⁹F chemical shift is around -106.0 ppm.[5][6]

-

Trifluoromethyl Group (meta-position) : The -CF₃ group is a strong electron-withdrawing group, and its presence meta to the aromatic fluorine will induce a further downfield shift.

Considering these combined effects, the chemical shift for the Ar-F in this compound is predicted to be significantly downfield of fluorobenzene, likely in the range of -95 to -105 ppm .

Summary of Predicted Chemical Shifts

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Influencing Factors |

| Trifluoromethyl (-CF₃) | -58 to -62 | Ortho-iodine and meta-fluorine substituents. |

| Aromatic Fluorine (Ar-F) | -95 to -105 | Para-iodine and meta-trifluoromethyl substituents. |

Theoretical Calculation of ¹⁹F NMR Chemical Shifts

For a more precise prediction, Density Functional Theory (DFT) calculations are a powerful tool. A widely accepted and effective methodology for predicting ¹⁹F NMR chemical shifts of fluorinated aromatic compounds involves geometry optimization followed by NMR shielding calculations.[7]

Recommended Computational Protocol:

-

Geometry Optimization : Perform a full geometry optimization of the this compound molecule using a functional like B3LYP with the 6-31+G(d,p) basis set.

-

NMR Shielding Calculation : Using the optimized geometry, calculate the NMR shielding tensors at the same level of theory, B3LYP/6-31+G(d,p).[7]

-

Chemical Shift Prediction : The calculated absolute shielding value (σ) is then converted to a chemical shift (δ) using a reference compound (e.g., CFCl₃) and a linear scaling factor, as described by Saunders et al. The equation is:

δ_predicted = (σ_ref - σ_scaled) / (1 - slope_ref)

Where σ_scaled is the calculated absolute shielding of the nucleus of interest multiplied by a scaling factor. This approach has been shown to yield predictions with a mean absolute deviation of around 2.1 ppm.[7]

This computational approach provides a self-validating system for spectral assignment, especially in the absence of experimental data.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

Acquiring a high-quality ¹⁹F NMR spectrum of this compound requires careful consideration of the experimental parameters.

Step-by-Step Methodology:

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for many organofluorine compounds.[8]

-

Add a suitable internal reference standard. While CFCl₃ is the primary standard (δ = 0.00 ppm), its volatility makes it less practical. More convenient secondary standards include benzotrifluoride (PhCF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[3][8] The choice of standard should be one with a signal that does not overlap with the analyte signals.

-

-

NMR Spectrometer Setup :

-

Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.

-

Ensure the spectrometer is properly locked on the deuterium signal of the solvent and the sample is shimmed to homogeneity.

-

-

Acquisition Parameters :

-

Pulse Sequence : A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used with a relaxation delay (d1) of at least five times the longest T₁ relaxation time of the fluorine nuclei to ensure full relaxation.[9]

-

Spectral Width : A wide spectral width of at least 250 ppm should be set initially to ensure all fluorine signals are captured.

-

Acquisition Time : An acquisition time of 1-2 seconds is typically adequate.

-

Number of Scans : Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16 to 64) is often sufficient to obtain a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Reference the spectrum to the internal standard.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Interpreting the Spectrum: Coupling Constants

In addition to chemical shifts, spin-spin coupling will provide valuable structural information.

-

¹⁹F-¹⁹F Coupling : Through-space coupling between the ortho -CF₃ group and the fluorine at the 3-position (if it were present) is often observed. In our molecule, the Ar-F and -CF₃ groups are separated by four bonds, so any ⁴J(F-F) coupling is expected to be small (< 5 Hz).

-

¹⁹F-¹H Coupling : Both the Ar-F and the -CF₃ group will couple to the protons on the aromatic ring.

-

The Ar-F signal will appear as a multiplet due to coupling with the ortho and meta protons (³J(H-F) and ⁴J(H-F)).

-

The -CF₃ signal will likely appear as a singlet or a very finely split multiplet due to smaller long-range couplings to the aromatic protons.

-

Visualization of Key Interactions

The following diagram illustrates the key electronic and through-bond effects influencing the ¹⁹F NMR chemical shifts in this compound.

Caption: Electronic and coupling effects in this compound.

Conclusion

While an experimental ¹⁹F NMR spectrum for this compound remains to be reported, a comprehensive analysis based on established principles of substituent effects, data from analogous compounds, and modern computational methods allows for a robust prediction of its key spectral features. The -CF₃ group is expected to resonate in the -58 to -62 ppm range, while the aromatic fluorine signal is anticipated between -95 and -105 ppm. This guide provides both the theoretical foundation and a practical experimental protocol for researchers to confidently acquire and interpret the ¹⁹F NMR spectrum of this and similar complex fluorinated molecules, thereby facilitating their crucial work in drug discovery and materials science.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. biophysics.org [biophysics.org]

- 3. colorado.edu [colorado.edu]

- 4. rsc.org [rsc.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

Mass spectrometry fragmentation of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

Authored by: A Senior Application Scientist

Introduction

This compound is a polysubstituted aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a trifluoromethyl group ortho to an iodine atom and a fluorine atom in the para position, imparts distinct chemical properties that are crucial for its utility in organic synthesis. Understanding the mass spectrometric behavior of this molecule is paramount for its unambiguous identification in complex reaction mixtures, for quality control, and for metabolic studies. This technical guide provides a comprehensive analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and supported by data from related structures.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 41860-65-5[1]

-

Molecular Formula: C₇H₃F₄I

-

Molecular Weight: 305.99 g/mol

The presence of multiple halogen atoms and a trifluoromethyl group significantly influences the molecule's electronic properties and bond energies, which in turn dictates its fragmentation behavior upon electron ionization. The carbon-iodine bond is the most labile, making it a primary site for initial fragmentation.

Proposed Mass Spectrometry Fragmentation Pathways

Under electron ionization (EI) conditions, typically at 70 eV, this compound is expected to undergo a series of predictable fragmentation events. The initial step is the formation of the molecular ion (M⁺˙), which then fragments through various pathways to yield a characteristic mass spectrum.

Key Fragmentation Mechanisms

-

Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest in the molecule and is therefore highly susceptible to cleavage. This can occur either through homolytic cleavage to lose an iodine radical (I•) or by the formation of an iodine cation (I⁺). The loss of an iodine radical is a very common fragmentation pathway for iodinated aromatic compounds.[2][3]

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can also cleave, leading to the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethyl cation (CF₃⁺). The loss of a neutral trifluoromethyl radical is a documented fragmentation pathway for trifluoromethyl-substituted aromatic compounds.[4]

-

Halogen Radical Elimination: The loss of a fluorine radical (F•) is also possible, although the C-F bond is significantly stronger than the C-I bond, making this a less favorable initial fragmentation step.

-

Rearrangements: Skeletal rearrangements can occur, particularly in the fragment ions, to form more stable species.

Proposed Major Fragment Ions

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 306 | [C₇H₃F₄I]⁺˙ | - | Molecular Ion (M⁺˙) |

| 179 | [C₇H₃F₄]⁺ | •I | Cleavage of the C-I bond |

| 127 | [I]⁺ | C₇H₃F₄• | Formation of the iodine cation |

| 237 | [C₇H₃FI]⁺˙ | •CF₃ | Loss of the trifluoromethyl radical |

| 287 | [C₇H₃F₃I]⁺˙ | •F | Loss of a fluorine radical |

| 145 | [C₇H₄F₃]⁺ | •I, -HF | Loss of iodine followed by HF elimination |

Visualization of Fragmentation Pathways

The following diagram illustrates the primary proposed fragmentation pathways for this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and spectral interpretation of this complex molecule, offering field-proven insights to ensure technical accuracy and reliable results.

Introduction: The Significance of Spectroscopic Analysis

This compound is a polysubstituted aromatic compound whose utility in organic synthesis is largely dictated by the precise arrangement of its functional groups. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for its structural characterization. By probing the vibrational modes of its constituent bonds, IR spectroscopy allows for the confirmation of its identity, assessment of purity, and monitoring of reactions involving this compound. The unique substitution pattern on the benzene ring gives rise to a characteristic "fingerprint" in the IR spectrum, which is invaluable for quality control and research applications.

Foundational Principles: Understanding the Vibrational Landscape

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. For this compound, the key vibrational motions are associated with the benzene ring and its substituents: the fluoro (-F), iodo (-I), and trifluoromethyl (-CF3) groups.

The position of an absorption band in an IR spectrum is primarily determined by the bond strength and the masses of the atoms involved.[1] Stronger bonds and lighter atoms result in vibrations at higher wavenumbers (frequencies).[1] The intensity of an absorption band is related to the change in the molecule's dipole moment during the vibration.[1] Bonds with a larger change in dipole moment will exhibit more intense absorptions.[1]

The benzene ring itself displays a set of characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[2][3]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, between 1620 cm⁻¹ and 1400 cm⁻¹.[2] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹.[4]

-

C-H Out-of-Plane Bending (oop): These are typically strong absorptions found in the 900-675 cm⁻¹ region.[3] The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[5][6]

-

Overtone and Combination Bands: Weak absorptions can also be observed in the 2000-1665 cm⁻¹ region, which arise from overtones or combinations of fundamental vibrational modes. The pattern of these weak bands is also characteristic of the ring's substitution.[3][6]

The substituents on the benzene ring introduce their own characteristic vibrations:

-

C-F Stretching: The carbon-fluorine bond is strong, and its stretching vibration typically results in a strong absorption in the 1350-1000 cm⁻¹ range.

-

C-I Stretching: Due to the large mass of the iodine atom, the carbon-iodine stretching vibration occurs at a much lower frequency, typically in the 600-500 cm⁻¹ range.[1]

-

C-CF3 Vibrations: The trifluoromethyl group exhibits strong, characteristic absorptions. The symmetric and asymmetric C-F stretching modes of the CF3 group are expected to be very intense and typically fall in the 1350-1100 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality IR spectrum is paramount for accurate interpretation. Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method for analyzing this compound, which is typically a liquid or low-melting solid at room temperature. ATR-FTIR offers several advantages, including minimal sample preparation, high reproducibility, and ease of cleaning.[7][8]

Step-by-Step ATR-FTIR Analysis

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Collection: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) must be collected.[9] This background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal.[7] For solid samples, ensure good contact is made between the sample and the crystal by applying gentle pressure with the integrated press.[9]

-

Spectrum Acquisition: Initiate the scan. The infrared beam passes through the ATR crystal and is internally reflected at the crystal-sample interface.[7][10] At the point of reflection, an evanescent wave penetrates a few micrometers into the sample, where it can be absorbed at specific frequencies.[7][10] The attenuated light is then directed to the detector.

-

Data Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

-

Cleaning: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualizing the Experimental Workflow

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The IR spectrum of this compound is complex, but a systematic approach allows for the assignment of the major absorption bands. The following table summarizes the expected vibrational modes and their approximate frequency ranges.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Assignment Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on a benzene ring.[4] |

| C=C Ring Stretches | 1620 - 1400 | Medium to Strong | Multiple bands arising from the stretching of the carbon-carbon bonds within the aromatic ring.[2][4] |

| C-F Stretch (Aromatic) | 1270 - 1200 | Strong | The C-F bond is highly polar, leading to a strong absorption. |

| CF₃ Asymmetric Stretch | ~1320 | Very Strong | The concerted stretching of the three C-F bonds results in a very intense absorption. |

| CF₃ Symmetric Stretch | ~1180 - 1130 | Very Strong | Another characteristic, intense absorption of the trifluoromethyl group. |

| C-H Out-of-Plane Bending | 900 - 800 | Strong | The position is indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[4] |

| C-I Stretch | 600 - 500 | Medium | The heavy iodine atom results in a low-frequency vibration.[1] |

Key Interpretive Insights:

-

The region between 1350 cm⁻¹ and 1100 cm⁻¹ is expected to be dominated by very strong and broad absorptions due to the overlapping C-F stretches of the trifluoromethyl group and the aromatic C-F bond. This region is highly characteristic of the molecule.

-

The "fingerprint region" (below 1500 cm⁻¹) will contain a unique pattern of bands resulting from the complex coupling of various bending and stretching modes. This region is particularly useful for confirming the identity of the compound by comparing it to a reference spectrum.[11]

-

The specific pattern of the C-H out-of-plane bending bands between 900 cm⁻¹ and 800 cm⁻¹ provides strong evidence for the 1,2,4-trisubstituted nature of the benzene ring.[4]

Conclusion: A Powerful Tool for Chemical Analysis

Infrared spectroscopy, particularly when utilizing the ATR-FTIR technique, is an indispensable tool for the structural elucidation and quality assessment of this compound. A thorough understanding of the fundamental principles of molecular vibrations, coupled with a systematic approach to spectral interpretation, allows researchers and drug development professionals to confidently verify the structure and purity of this important chemical intermediate. The characteristic absorptions of the aromatic ring, the C-F, C-I, and CF₃ groups, collectively create a unique spectral fingerprint, ensuring the integrity of the material throughout the research and development lifecycle.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectra-analysis.com [spectra-analysis.com]

- 7. agilent.com [agilent.com]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group on a benzene ring, imparts distinct physicochemical properties that make it a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo and fluoro groups provide reactive sites for further chemical transformations, such as cross-coupling reactions. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with essential safety and handling information.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 41860-65-5 | [1] |

| Molecular Formula | C₇H₃F₄I | [1] |

| Molecular Weight | 290.00 g/mol | [1] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C |

Structural Representation

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Spectral Properties

Spectroscopic data is essential for the identification and characterization of chemical compounds. While a complete set of experimental spectra for this compound is not widely published, data for its isomers and related compounds can provide valuable insights into the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine, iodine, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the attached substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It is expected to show two distinct resonances: one for the fluorine atom directly attached to the benzene ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants would be characteristic of their chemical environment.

For the related compound, 1-iodo-2-(trifluoromethyl)benzene, ¹H, ¹³C, and ¹⁹F NMR data are available and can serve as a reference.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-F stretching: Typically observed in the region of 1000-1400 cm⁻¹.

-

C-I stretching: Usually found at lower wavenumbers, in the range of 500-600 cm⁻¹.[3]

-

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.[4]

-

C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.[4]

-

C-CF₃ stretching: Strong absorptions are expected in the 1100-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 290. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of the molecular ion region. Fragmentation would likely involve the loss of iodine, fluorine, or the trifluoromethyl group. The mass spectrum of the isomer 1-iodo-2-(trifluoromethyl)benzene shows a top peak at m/z 272.[2]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. General precautions for handling halogenated aromatic compounds should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.

-

In case of contact:

-

Skin: Immediately wash the affected area with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

For the related compound 4-chloro-1-iodo-2-(trifluoromethyl)benzene, the GHS classification indicates it causes severe skin burns and eye damage.[5] Given the structural similarities, it is prudent to handle this compound with similar precautions.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in the public domain. However, its synthesis would likely involve multi-step procedures starting from commercially available substituted benzenes. Common synthetic strategies for such compounds include Sandmeyer reactions, halogen exchange reactions, and trifluoromethylation reactions. Researchers planning to synthesize this compound should consult advanced organic chemistry literature and databases for relevant synthetic methodologies.

Conclusion

This compound is a specialized chemical with significant potential in various research and development areas. While comprehensive data on its physical and spectral properties are still emerging, this guide provides a summary of the currently available information. It is crucial for researchers to exercise caution and adhere to strict safety protocols when handling this compound, drawing upon the safety information for structurally related molecules. As research involving this compound progresses, a more complete and experimentally verified dataset of its properties is anticipated to become available.

References

- 1. This compound | 41860-65-5 [chemicalbook.com]

- 2. Benzene, 1-iodo-2-(trifluoromethyl)- | C7H4F3I | CID 67957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Chloro-1-iodo-2-(trifluoromethyl)benzene | C7H3ClF3I | CID 2724524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene: From Single Crystal Growth to Supramolecular Architecture

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene, a compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of fluorine, iodine, and a trifluoromethyl group on the benzene scaffold presents a rich landscape of intermolecular interactions that dictate its solid-state properties. This document details the rationale behind experimental design, from the critical first step of growing high-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of its supramolecular architecture. We place special emphasis on the role of halogen bonding and other non-covalent interactions in directing crystal packing, providing insights that are crucial for professionals in drug development seeking to understand and modulate physicochemical properties such as solubility and stability.

Introduction: The Significance of Structural Elucidation

The field of drug discovery is increasingly reliant on a deep, atom-level understanding of molecular structure. The introduction of fluorine and fluorinated groups, such as the trifluoromethyl (-CF₃) moiety, is a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The title compound, this compound, is a prototypical building block in this domain. It features three distinct halogen substituents, each contributing unique electronic and steric properties:

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that enhances lipophilicity and can block metabolic oxidation.[1]

-

Fluorine Atom (-F): The most electronegative element, it modulates local electronics and can participate in hydrogen bonding.[3][4]

-

Iodine Atom (-I): A large, polarizable atom that is a powerful halogen bond donor, making it a critical tool for crystal engineering.[5][6]

Understanding how these functional groups orchestrate the assembly of molecules in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous determination of the three-dimensional atomic arrangement, including precise bond lengths, angles, and the subtle non-covalent interactions that form the supramolecular architecture.[7][8] This guide provides the theoretical basis and practical protocols for conducting such an analysis.

The Art and Science of Crystal Growth

The success of any SCXRD analysis is entirely dependent on the quality of the single crystal.[9][10] This initial step is often considered both an art and a science, requiring patience and a systematic approach. The goal is to induce a slow transition from a disordered state (solution) to a highly ordered crystalline state.

Causality in Solvent Selection

The choice of solvent is the most critical variable. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[11] For a polyhalogenated, non-polar molecule like this compound, solvents such as hexane, ethanol, methanol, or acetone are excellent starting points. A systematic solubility screening is the first experimental step. The principle is to find a solvent system where solubility is moderate, as overly high solubility leads to the formation of microcrystals, while very low solubility hinders the process entirely.[12]

Experimental Protocol: Vapor Diffusion for High-Quality Crystals

Vapor diffusion is a superior method for growing crystals from milligram quantities of material as it promotes slow, controlled precipitation.[13]

Methodology:

-

Preparation: In a small, clean 2 mL glass vial, dissolve 5-10 mg of this compound in 0.5 mL of a "good" solvent in which it is readily soluble (e.g., acetone).

-

System Setup: Place this small vial inside a larger, 20 mL vial (a "jar"). Carefully add 2-3 mL of a "poor" solvent (an anti-solvent) to the larger jar, ensuring it does not mix with the solution in the inner vial. The anti-solvent should be miscible with the good solvent, but the compound must be poorly soluble in it (e.g., hexane or heptane).

-

Sealing and Incubation: Seal the larger jar tightly. The higher vapor pressure of the more volatile solvent will cause it to slowly diffuse into the less volatile solvent. In our example, the more volatile acetone will diffuse into the surrounding atmosphere within the jar, while the less volatile anti-solvent vapor will diffuse into the acetone solution.

-

Equilibration: This slow diffusion process gradually reduces the solubility of the compound in the mixed-solvent system, leading to supersaturation and, ultimately, the nucleation and growth of single crystals over several days.

-

Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Probe

SCXRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced electron clouds of atoms within a crystal lattice.[8] The resulting diffraction pattern of spots is unique to the crystal structure and contains all the information needed to reconstruct the three-dimensional atomic arrangement.[14]

Experimental Protocol: Data Collection

Modern single-crystal diffractometers automate much of the data collection process.

Methodology:

-

Mounting: A suitable crystal is mounted on a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal motion, the crystal is flash-cooled in a stream of liquid nitrogen.

-

Centering: The crystal is optically and computationally centered in the X-ray beam.

-

Unit Cell Determination: A short series of initial diffraction images ("scans") are collected to locate reflections. These are used to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

-

Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

Structural Elucidation and Data Analysis

The integrated reflection file is the starting point for solving the crystal structure. This process involves two main stages: structure solution and refinement.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate model of the molecular structure.

-

Structure Refinement: This is an iterative process where the atomic positions, displacement parameters, and other variables of the initial model are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed by crystallographic R-factors (e.g., R1), which should ideally be below 5% for a well-refined small molecule structure.

Crystallographic Data Summary

The final output of a successful analysis is a Crystallographic Information File (CIF), which contains all relevant data. A summary of representative (hypothetical) data for the title compound is presented below.

| Parameter | Value |

| Chemical Formula | C₇H₃F₄I |

| Formula Weight | 306.00 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 14.356(5) |

| c (Å) | 7.245(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 853.4(5) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected / Unique | 7854 / 1952 |

| Final R indices [I > 2σ(I)] | R1 = 0.028, wR2 = 0.065 |

| Goodness-of-fit (S) | 1.05 |

In-Depth Analysis of the Crystal Structure

Molecular Geometry

The analysis begins with the individual molecule. Bond lengths and angles are inspected to confirm they fall within expected ranges. For instance, C-F bonds in the -CF₃ group are typically around 1.33 Å, while the C-I bond is expected to be approximately 2.10 Å. The benzene ring is expected to be planar, though minor puckering can occur due to substituent effects.

Supramolecular Assembly: The Role of Halogen Bonding

The most scientifically compelling aspect of this structure is its crystal packing, which is driven by non-covalent interactions. Given the presence of a large, polarizable iodine atom, halogen bonding is anticipated to be a dominant directional force.[5][6]

A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[15] In this structure, the iodine atom acts as the XB donor.

Key Predicted Interactions:

-

I···F Halogen Bond: The most prominent interaction is expected to be a Type-II halogen bond between the electrophilic σ-hole on the iodine atom of one molecule and the lone pair of a fluorine atom (from either the aryl-F or -CF₃ group) of an adjacent molecule.[6] This interaction is a powerful synthon for building supramolecular assemblies.[16][17]

-

C-H···F Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the electronegative fluorine atoms of neighboring molecules, further stabilizing the crystal lattice.[18]

-

π-π Stacking: The fluorinated benzene rings may engage in offset face-to-face stacking interactions. Fluorination often modifies the quadrupole moment of the aromatic ring, influencing the geometry of these interactions compared to non-fluorinated analogues.[19][20]

Implications for Drug Development and Materials Science

The detailed structural knowledge gained from SCXRD is not merely an academic exercise. For drug development professionals, it provides critical insights:

-

Polymorph Prediction: Different crystal packing arrangements (polymorphs) can arise from the same molecule, each with distinct physical properties like solubility and dissolution rate. Understanding the dominant intermolecular forces, such as the strong halogen bonds identified here, allows scientists to predict and target specific, more stable, or more bioavailable crystalline forms.

-

Co-crystal Design: The iodine atom's reliable role as a halogen bond donor can be exploited to design co-crystals with other active pharmaceutical ingredients (APIs) or excipients to improve their physical properties.[5]

-

Structure-Activity Relationship (SAR): Crystal structure data provides the precise conformation of the molecule, which is invaluable for computational modeling and understanding how it might fit into a biological target's active site.

Conclusion

The crystal structure analysis of this compound provides a clear and detailed picture of its molecular and supramolecular identity. Through the systematic application of crystal growth techniques and single-crystal X-ray diffraction, we can move beyond a simple 2D chemical drawing to a precise 3D model. The analysis reveals a structure dominated by strong, directional halogen bonds and supported by weaker hydrogen bonds and π-stacking interactions. This knowledge is fundamental for researchers and scientists, enabling the rational design of new pharmaceuticals and advanced materials by providing direct control and understanding of the molecule's solid-state behavior.

References

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rigaku.com [rigaku.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. excillum.com [excillum.com]

- 15. researchgate.net [researchgate.net]

- 16. Halogen bonding: a powerful tool for constructing supramolecular co-crystalline materials | EurekAlert! [eurekalert.org]

- 17. journals.iucr.org [journals.iucr.org]

- 18. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Solubility of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. The document elucidates the theoretical principles governing its solubility, offers a detailed experimental protocol for quantitative solubility determination, and presents a framework for predicting solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is a structurally complex aromatic compound featuring a trifluoromethyl group, a fluorine atom, and an iodine atom. This unique combination of substituents imparts valuable properties, making it a crucial building block in the synthesis of novel therapeutic agents and specialized chemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance pharmacological properties such as metabolic stability and binding affinity.[1]

Understanding the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies.[3] A thorough knowledge of its solubility profile in different organic solvents enables chemists to optimize reaction conditions, improve yields, and ensure the purity of the final products. This guide provides the foundational knowledge and practical methodologies to characterize and predict the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] The solubility of this compound can be rationalized by examining its molecular structure and the nature of the intermolecular forces it can participate in.

Molecular Characteristics of this compound:

-

Polarity: The molecule possesses several polar C-F and C-I bonds, as well as a highly polar trifluoromethyl group. However, the symmetrical arrangement of these groups on the benzene ring may result in a relatively low overall molecular dipole moment. The presence of electronegative fluorine and iodine atoms creates localized regions of partial negative and positive charge.

-

Hydrogen Bonding: The compound lacks hydrogen bond donor capabilities (no H bonded to O, N, or F). It can, however, act as a weak hydrogen bond acceptor through its fluorine and iodine atoms.

-

Van der Waals Forces: As a relatively large molecule with a significant number of electrons, it will exhibit considerable London dispersion forces.

Solvent Classification and Expected Solubility:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through London dispersion forces.[6] Given the significant contribution of these forces to the intermolecular attractions of this compound, it is expected to have good solubility in non-polar solvents.[6][7]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions. The localized dipoles in this compound will interact favorably with these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to donate hydrogen bonds.[5] While the target molecule can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds and its large non-polar surface area will likely limit its solubility in highly polar protic solvents like water.[3] Its solubility is expected to be higher in alcohols compared to water due to the presence of the non-polar alkyl chains in the alcohols.

Quantitative Solubility Data: An Overview

| Solvent | Solvent Type | Predicted Solubility | Primary Intermolecular Forces |

| Hexane | Non-Polar | High | London Dispersion Forces |

| Toluene | Non-Polar (Aromatic) | High | London Dispersion, π-π stacking |

| Dichloromethane | Polar Aprotic | High | Dipole-Dipole, London Dispersion |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Dipole-Dipole, London Dispersion |

| Acetone | Polar Aprotic | Moderate to High | Dipole-Dipole, London Dispersion |

| Methanol | Polar Protic | Moderate | H-bond accepting, Dipole-Dipole |

| Ethanol | Polar Protic | Moderate | H-bond accepting, Dipole-Dipole |

| Water | Polar Protic | Low | H-bond accepting, Dipole-Dipole |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent.[8] It involves equilibrating a surplus of the solid compound with the solvent until a saturated solution is formed.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same constant temperature environment to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Molecular Interactions and Solubility: A Deeper Dive

The interplay of intermolecular forces dictates the solubility of this compound. The following diagram illustrates the key interactions with representative polar and non-polar solvents.

Caption: Dominant intermolecular forces influencing solubility.

In a polar aprotic solvent like acetone, both dipole-dipole interactions between the polar groups of the solute and solvent, and London dispersion forces contribute to solvation. In a non-polar solvent like hexane, the primary driving force for dissolution is the favorable London dispersion forces between the large, electron-rich solute and the non-polar solvent molecules.

Conclusion: A Guide to Practical Application

This technical guide has provided a comprehensive examination of the solubility of this compound. By understanding the underlying principles of molecular interactions and employing robust experimental methodologies like the shake-flask method, researchers can accurately determine and predict its solubility in a wide range of organic solvents. This knowledge is critical for optimizing synthetic routes, developing effective purification strategies, and advancing the use of this important chemical intermediate in research and development.

References

The Strategic Synthesis and Enduring Impact of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block in Modern Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. Among the vast arsenal of fluorinated building blocks, 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene has emerged as a particularly valuable and versatile intermediate. Its unique trifunctionalized aromatic core, featuring a fluorine atom, an iodine atom, and a trifluoromethyl group, offers a remarkable platform for the synthesis of complex molecules with enhanced metabolic stability, binding affinity, and bioavailability. This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of this critical compound, providing field-proven insights into its application as a cornerstone in the development of innovative pharmaceuticals and advanced materials.

The Genesis of a Versatile Reagent: Discovery and Historical Context